N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10(21-12-6-4-3-5-7-12)14(20)18-16-13(8-9-23-16)15-17-11(2)19-22-15/h3-10H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUOIAQFMZEYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C(C)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-phenoxypropanamide typically involves the reaction of 3-methyl-1,2,4-oxadiazole with thiophene derivatives under specific conditions. One common method involves the use of amidoximes and isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole core with diverse functionalities.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-[3-(3-methyl-1,2,4-oxadiazol-5-yl
Biological Activity
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-phenoxypropanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 320.38 g/mol. Its structure features a thiophene ring substituted with a 3-methyl-1,2,4-oxadiazole group and a phenoxypropanamide moiety, which are believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- Inhibition of Bacterial Growth : Compounds containing the 1,2,4-oxadiazole scaffold have shown potent inhibitory effects against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
Antifungal Activity
The compound also demonstrates antifungal activity against species of the genus Candida, with selective action on Gram-positive microorganisms such as Micrococcus luteus. The growth inhibition zones were significantly larger than those observed in control groups .
Anticancer Activity
In vitro studies have evaluated the anticancer potential of related oxadiazole derivatives against human cancer cell lines:
- Cell Lines Tested : The compound was tested on HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast cancer) cells.
| Cell Line | Concentration (µM) | Viability Reduction (%) |
|---|---|---|
| HT-29 | 10 | 30 |
| HT-29 | 50 | 40 |
| MDA-MB-231 | 10 | 45 |
| MDA-MB-231 | 50 | 62.7 |
The results indicated that the compound significantly reduced cell viability in both cell lines, with stronger effects observed in MDA-MB-231 cells at higher concentrations .
The biological activity of this compound is thought to be mediated through several mechanisms:
- DNA Interaction : It forms strong interactions with key residues in DNA gyrase, which is crucial for bacterial DNA replication. This interaction is facilitated by hydrogen bonds and pi-stacking interactions that stabilize the compound within the active site .
- Apoptosis Induction : In cancer cells, the compound has been shown to induce apoptosis through mechanisms involving the inhibition of growth factors such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) .
Case Studies
A notable study investigated a series of oxadiazole derivatives including this compound for their cytotoxic effects on tumor cell lines. The findings revealed that structural modifications significantly influenced biological activity, suggesting a structure–activity relationship that could guide future drug design .
Comparison with Similar Compounds
The following analysis compares N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-phenoxypropanamide with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogs with 3-Methyl-1,2,4-Oxadiazole Moieties
Key Observations :
- Synthetic Utility : Benzaldehyde derivatives () serve as precursors for oxadiazole-containing compounds, with para-substitution increasing melting points compared to meta-substitution .
- Biological Activity: Cephalosporin analogs (e.g., 17a) demonstrate selective activity against non-replicating Mycobacterium tuberculosis, suggesting the oxadiazole moiety may enhance target engagement in persistent infections .
- Stability : The oxadiazole ring improves metabolic stability compared to analogous thiadiazoles or triazoles, as seen in related antimicrobial agents .
Heterocyclic Compounds with Thiophene or Thiadiazole Cores
Key Observations :
- Thiophene vs. Thiadiazole : Thiophene’s electron-rich nature may enhance binding to aromatic residues in enzymes, while thiadiazole (as in ) introduces sulfur-based hydrogen bonding, altering target selectivity .
- Toxicity : Piperidine-pyrazine analogs () exhibit specific organ toxicity (e.g., respiratory system), highlighting the need for structural optimization to reduce adverse effects .
Phenoxypropanamide Derivatives
Key Observations :
- Side Chain Modifications: Phenoxypropanamide groups (as in the target compound) may enhance solubility compared to bulky benzyl-oxazolidinone derivatives (), though this requires experimental validation .
Table 1: Physicochemical Properties of Oxadiazole Derivatives
| Compound Type | Avg. Molecular Weight | Melting Point Range (°C) | Key Functional Groups |
|---|---|---|---|
| Benzaldehyde-oxadiazoles | 188.18 | 105–135 | Aldehyde, oxadiazole |
| Cephalosporin-oxadiazoles | ~439 | Not reported | β-lactam, oxadiazole |
| Thiophene-oxadiazoles | Not available | Not reported | Thiophene, phenoxypropanamide |
Table 2: Toxicity Profiles of Related Compounds
| Compound Type | Hazard Classifications (GHS) | Notable Risks |
|---|---|---|
| Piperidine-pyrazine analogs | Skin/eye irritation, respiratory toxicity | Requires PPE during handling |
| Thiadiazole-pyridine analogs | Not reported | Macrofilaricidal specificity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
